3-Bromo-5-(1-chloro-ethyl)-pyridine
Description
3-Bromo-5-(1-chloro-ethyl)-pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 1-chloroethyl substituent at the 5-position.
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-5-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,1H3 |
InChI Key |
JLXBJASSGZFTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs and their substituent effects:
Key Observations :
- Reactivity : The chloroethyl group may act as a leaving group in substitution reactions, unlike the hydroxyethyl analog, which requires activation for similar reactivity .
- Biological Interactions: Aryl ether analogs (e.g., 4-fluorophenoxy) exhibit stronger π-π interactions, favoring binding to aromatic protein pockets, while alkyl halides (e.g., chloroethyl) enhance membrane permeability .
Physicochemical Properties
Stability : The chloroethyl group may confer sensitivity to hydrolysis under basic conditions, unlike the more stable trimethylsilyl ethynyl analog in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
